(4-Chlorophenyl)triethoxysilane
Overview
Description
(4-Chlorophenyl)triethoxysilane: is an organosilicon compound with the molecular formula C12H19ClO3Si 1-Chloro-4-triethoxysilylbenzene . This compound features a chlorophenyl group attached to a triethoxysilane moiety, making it useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
(4-Chlorophenyl)triethoxysilane primarily functions as a coupling agent and surface modifier . The compound’s primary targets are oxide surfaces and dipolar mixed monolayers , such as those found in photovoltaic devices .
Mode of Action
The chlorophenyl group in this compound participates in various coupling reactions. The hydrolyzable ethoxy groups enable covalent bonding to oxide surfaces through siloxane formation. This interaction results in the modification of the surface properties, facilitating the connection between dipolar mixed monolayers and oxide surfaces .
Biochemical Pathways
This compound is involved in the Ni-catalyzed decarboxylative coupling with alkynyl carboxylic acids to yield substituted diarylalkynes . It also participates in Hiyama cross-coupling reactions with 3-iodoazetidines to yield substituted 3-arylazetidines . These reactions are part of broader organic synthesis pathways.
Result of Action
The action of this compound results in the formation of substituted diarylalkynes and substituted 3-arylazetidines . It also facilitates the connection between dipolar mixed monolayers and oxide surfaces, which is crucial in the functioning of photovoltaic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)triethoxysilane typically involves the reaction of 4-chlorophenylmagnesium bromide with triethoxysilane under controlled conditions. The reaction is usually carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.
Chemical Reactions Analysis
(4-Chlorophenyl)triethoxysilane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chlorophenylsilanol using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions are less common but can be achieved using specific reducing agents.
Substitution: The triethoxysilane group can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a catalyst.
Major Products Formed:
4-Chlorophenylsilanol: (from oxidation)
Various substituted silanes (from substitution reactions)
Scientific Research Applications
(4-Chlorophenyl)triethoxysilane: is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of various organosilicon compounds and is used in cross-coupling reactions.
Biology: The compound is used in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: It is employed in the development of drug delivery systems and surface modification of medical devices.
Industry: It is used in the production of coatings, adhesives, and photovoltaic devices.
Comparison with Similar Compounds
(4-Chlorophenyl)triethoxysilane: is compared with other similar compounds to highlight its uniqueness:
Triethoxy-2-thienylsilane: Similar structure but with a thiophene group instead of a chlorophenyl group.
1-Bromo-4-(trimethylsilyl)benzene: Similar to this compound but with a bromo group and a trimethylsilyl group.
4-(tert-Butyldimethylsiloxy)phenol: Contains a tert-butyldimethylsilyl group instead of triethoxysilane.
2-Chloro-1,1,1-triethoxyethane: Similar triethoxysilane group but with a different aromatic ring.
These compounds have different reactivity and applications based on their structural differences.
Properties
IUPAC Name |
(4-chlorophenyl)-triethoxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFILDYMJSTXBAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)Cl)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066726 | |
Record name | (4-Chlorophenyl)triethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21700-74-3 | |
Record name | 1-Chloro-4-(triethoxysilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21700-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)triethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021700743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-4-(triethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (4-Chlorophenyl)triethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chlorophenyl)triethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-CHLOROPHENYL)TRIETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8R3BWS4R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-Chlorophenyl)triethoxysilane interact with titanium and aluminum surfaces to form SAMs, and how does this impact secondary electron signal levels in electron beam lithography?
A1: this compound forms SAMs on titanium (Ti) and aluminum (Al) through a process called silanization. While the exact mechanism is complex, it generally involves the hydrolysis of the ethoxy groups (-O-CH2-CH3) in this compound to form silanol groups (Si-OH). These silanol groups then condense with hydroxyl groups (OH) naturally present on the metal oxide surface, forming strong Si-O-metal bonds. []
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